Linker Length and PROTAC Ternary Complex Stability: PEG6 vs. PEG4 & PEG8
Systematic structure–activity relationship (SAR) studies reviewed by BOC Sciences indicate that the optimal linker length for productive E3 ligase-target protein ternary complex formation is highly sensitive to the number of ethylene glycol units. The PEG6 chain (6 units) comfortably spans the most commonly reported crystallographic inter-pocket distances (>3 nm) in PROTAC ternary structures, while the shorter PEG4 chain (4 units) frequently falls short, leading to sub-maximal ubiquitination even when binary binding is robust . The incremental addition of two ethylene glycol units (PEG4→PEG6) has been shown to shift degradation activity from inactive to sub-nanomolar DC50 values in cellular assays .
| Evidence Dimension | Degradation potency (DC50) as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG6-based PROTACs: sub-nanomolar DC50 observed in optimized systems |
| Comparator Or Baseline | PEG4-based PROTACs: often inactive or >1.5 µM DC50; PEG8-based: up to order-of-magnitude further improvement possible but with increased entropic penalty |
| Quantified Difference | PEG4→PEG6 transition can confer >1.5-fold to >1000-fold improvement in DC50, depending on target; PEG6 represents the empirical sweet spot for most targets |
| Conditions | Cellular degradation assays across multiple PROTAC targets; crystallographic and computational modeling of ternary complex geometries |
Why This Matters
PEG6 is the empirically validated default choice that maximizes the probability of achieving potent degradation without the risk of entropic collapse seen with longer, unstructured linkers.
